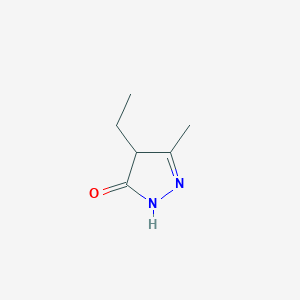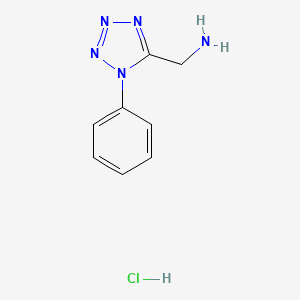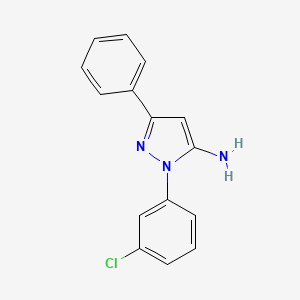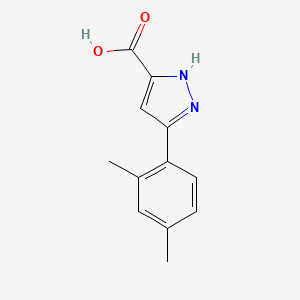
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” is a derivative of the pyrazole family1. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms1.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system1. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates in the presence of triethylamine can produce related compounds2.
Molecular Structure Analysis
The molecular structure of pyrazole comprises a five-membered ring with two nitrogen atoms and three carbon atoms1. The exact structure of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would require further information or computational analysis for accurate determination.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific substituents present in the molecule. For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride can react with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles1.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure. For instance, a related compound, “4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one”, is described as red light yellow to yellow and is insoluble in water but slightly soluble in alcohol4.Aplicaciones Científicas De Investigación
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Methods of Application : The synthesis of these derivatives involves the Friedländer condensation of o-aminoacetyl derivatives with active methylene ketones .
- Results or Outcomes : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
-
Heteroannulated Difurochromenes
- Scientific Field : Organic Chemistry .
- Application Summary : The goal of this study was directed to synthesize a novel class of annulated compounds containing difurochromenes .
- Methods of Application : The synthesis involved Friedländer condensation of o-aminoacetyl derivative with active methylene ketones .
- Results or Outcomes : A significant cytotoxic activity was seen upon the annulation of the starting compound with thiazolopyridine .
-
1,2,3-Triazole Derivatives
- Scientific Field : Medicinal Chemistry .
- Application Summary : Heterocycles based on the 1,2,3-triazole moiety have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
- Methods of Application : The synthesis of these derivatives is not specified in the source .
- Results or Outcomes : These derivatives have shown promising results in the treatment of various diseases .
Safety And Hazards
The safety and hazards associated with “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” would depend on its specific structure and use. For instance, a related compound, “2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one”, has been associated with certain hazard statements5.
Direcciones Futuras
The future directions for research on “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one” and related compounds could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry13.
Please note that this analysis is based on the available information and may not fully cover all aspects of “4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one”. Further research and analysis would be required for a more comprehensive understanding.
Propiedades
IUPAC Name |
4-ethyl-3-methyl-1,4-dihydropyrazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-3-5-4(2)7-8-6(5)9/h5H,3H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHVLIUKMCNXNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NNC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389205 |
Source


|
| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-methyl-2,4-dihydro-pyrazol-3-one | |
CAS RN |
29211-62-9 |
Source


|
| Record name | 3H-Pyrazol-3-one, 4-ethyl-2,4-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1351333.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)







![4-(Phenylsulfonyl)-5-[4-(trifluoromethyl)anilino]-2,4-pentadienenitrile](/img/structure/B1351386.png)
